4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate
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Overview
Description
4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C29H20Br2N4O5. It is known for its unique structure, which includes multiple bromine atoms and various functional groups, making it a subject of interest in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 2-bromophenylformamide: This is achieved by reacting 2-bromobenzoyl chloride with formamide under controlled conditions.
Acetylation: The 2-bromophenylformamide is then acetylated using acetic anhydride to form 2-[(2-bromophenyl)formamido]acetamide.
Condensation Reaction: The acetylated product undergoes a condensation reaction with this compound under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The presence of bromine atoms and various functional groups allows it to form strong interactions with biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenyl 4-bromobenzoate
- Methyl 4-bromobenzoate
- Ethyl 4-bromobenzoate
Uniqueness
4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate is unique due to its complex structure, which includes multiple bromine atoms and various functional groups. This complexity allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H17Br2N3O4 |
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Molecular Weight |
559.2 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(2-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C23H17Br2N3O4/c24-17-5-3-4-16(12-17)23(31)32-18-10-8-15(9-11-18)13-27-28-21(29)14-26-22(30)19-6-1-2-7-20(19)25/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+ |
InChI Key |
KBDDBOMEQTZYOR-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)Br |
Origin of Product |
United States |
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